3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid
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Overview
Description
3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated butanoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of biological targets and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the butanoic acid moiety.
Uniqueness
3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid is unique due to the combination of the thiophene ring and the butanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-7-4-5-8(13-7)10(2,3)6-9(11)12/h4-5H,6H2,1-3H3,(H,11,12) |
InChI Key |
RCSVDPMYJWEHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)CC(=O)O |
Origin of Product |
United States |
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